molecular formula C12H17NO5S2 B2880374 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1235138-37-0

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2880374
CAS No.: 1235138-37-0
M. Wt: 319.39
InChI Key: HEEYUZVDQAPLOJ-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 2-methoxybenzenesulfonamide core linked to a tetrahydrothiophene-1,1-dioxide moiety via a methylene bridge. The sulfonamide group (-SO₂NH-) is a critical pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-18-11-4-2-3-5-12(11)20(16,17)13-8-10-6-7-19(14,15)9-10/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEYUZVDQAPLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by its dioxidation. The methoxybenzenesulfonamide moiety is then introduced through a series of reactions involving sulfonamide formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the sulfonamide group to amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules.

Medicine: In the medical field, this compound may be explored for its pharmacological properties, such as its potential as an anti-inflammatory or antimicrobial agent.

Industry: In industry, this compound could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Key Structural Analogues

Compound A : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide
  • Substituents : 3-nitrobenzenesulfonamide core, isobutyl group, and tetrahydrothiophene-1,1-dioxide.
  • The isobutyl group introduces greater hydrophobicity, which may affect membrane permeability.
Compound B : 5-(6-Chloro-8-(((2-ethylpyridin-4-yl)methyl)amino)-2-methylimidazo[1,2-b]pyridazin-3-yl)-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide
  • Substituents : 2-methoxybenzenesulfonamide core with a chloropyridazinyl-imidazo heterocycle and a hydroxybutyl chain.
  • The hydroxybutyl chain increases hydrophilicity, contrasting with the tetrahydrothiophene group in the target compound.
Compound C : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide
  • Substituents : 3-methoxybenzamide core with a fluorophenyl-furan moiety.
  • Key Differences: Replacement of sulfonamide with a benzamide group reduces acidity and hydrogen-bond donor capacity. The fluorophenyl group enhances lipophilicity and metabolic stability compared to the unsubstituted tetrahydrothiophene in the target compound.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~327 (estimated) 455.4 (C₁₇H₂₅N₂O₅S₂) 527.2 (C₂₅H₂₇ClN₆O₃S·0.5H₂O)
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.3 (higher due to nitro group) ~1.5 (hydroxybutyl increases polarity)
Hydrogen Bond Donors 2 (sulfonamide NH) 2 (sulfonamide NH) 3 (sulfonamide NH + hydroxyl)
Bioactivity Not reported (inferred enzyme inhibition) Not reported (structural analog of kinase inhibitors) Potent PI4KB inhibitor (IC₅₀ < 10 nM)

Substituent Impact on Activity

  • Methoxy Group (-OCH₃) : Electron-donating and sterically small, it may facilitate π-stacking in hydrophobic enzyme pockets while minimally disrupting solubility .
  • Tetrahydrothiophene-1,1-dioxide : Polarizable and rigid, this group likely enhances solubility in aqueous environments and stabilizes interactions with charged residues in target proteins .
  • Nitro vs.

Research Findings and Implications

  • Structural Insights : The target compound’s tetrahydrothiophene-1,1-dioxide moiety is a recurring feature in sulfonamide-based inhibitors, suggesting a role in mimicking transition states or cofactors in enzymatic reactions .
  • Synthetic Accessibility : Analogues like Compound B highlight the feasibility of modular synthesis, where the sulfonamide core is functionalized with diverse heterocycles or side chains to optimize activity .

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₅H₁₉N₃O₅S
  • Molecular Weight : 341.39 g/mol
  • CAS Number : Not specifically listed, but related compounds have been cataloged.

The structure features a sulfonamide group linked to a methoxybenzene moiety and a tetrahydrothiophene ring, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : The initial step often includes the preparation of the tetrahydrothiophene derivative.
  • Sulfonamide Formation : The thiophene is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
  • Methylation : The methoxy group is introduced through methylation of the benzene ring.

This multi-step synthesis allows for modifications that can enhance biological activity or selectivity.

Antiproliferative Effects

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives of benzenesulfonamide showed potent inhibition of cell growth in human leukemia cells, attributed to their ability to interfere with cell cycle progression and induce apoptosis .

Inhibition of Lipoxygenases

Research indicates that related compounds can act as inhibitors of lipoxygenases (LOXs), enzymes involved in inflammatory processes. Specifically, certain benzenesulfonamide derivatives have shown nanomolar potency against platelet-type 12-lipoxygenase (12-LOX), which is implicated in skin diseases and cancer . This inhibition is crucial for developing anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

Structural FeatureActivity Impact
Tetrahydrothiophene RingEnhances binding affinity to enzymes
Methoxy Group on BenzeneIncreases lipophilicity and solubility
Sulfonamide LinkageCritical for biological activity

These features suggest that modifications to the core structure can lead to variations in potency and selectivity against specific biological targets.

Case Study 1: Anticancer Activity

A study involving a series of benzenesulfonamide derivatives demonstrated that compounds with similar functional groups exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of sulfonamides like this compound found that these compounds effectively reduced pro-inflammatory cytokine production in vitro, indicating their potential use as therapeutic agents in inflammatory diseases .

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